2-Methoxy-3-methylpyrazine
Overview
Description
2-Methoxy-3-methylpyrazine is a chemical compound with the molecular formula C6H8N2O . It has an aroma reminiscent of hazelnut, almond, and peanut . The methyl methoxy pyrazines are used as nut-like flavoring agents for foods and beverages. The 2-methoxy-3-methyl derivative is used as a coffee aroma enhancing agent .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-methylpyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a methoxy group (OCH3) and a methyl group (CH3) at the 2 and 3 positions respectively .Physical And Chemical Properties Analysis
2-Methoxy-3-methylpyrazine has a density of 1.1±0.1 g/cm3, a boiling point of 159.3±35.0 °C at 760 mmHg, and a vapor pressure of 3.3±0.3 mmHg at 25°C . It has a molar refractivity of 33.9±0.3 cm3, a polar surface area of 35 Å2, and a molar volume of 116.2±3.0 cm3 .Scientific Research Applications
Fragmentation Pathways in Mass Spectrometry
Research on the electron-impact-induced skeletal re-arrangement of 2-methoxy-3-methylpyrazine has been conducted. The study provides insights into the mass spectra of this compound, discussing the major fragmentation pathways, which include a novel loss of H2O from the molecular ion. This work is significant for understanding the behavior of such compounds in mass spectrometry analysis (Kolor & Rizzo, 1971).
Role in Wine Aroma
2-Methoxy-3-methylpyrazine has been identified in the context of wine flavor analysis. Studies have reported on the quantitative analysis of methoxypyrazines, including 2-methoxy-3-methylpyrazine, in various wines, revealing their contribution to the wine's aroma and flavor profile. These findings are crucial for understanding the sensory attributes of different wine varieties (Allen, Lacey, & Boyd, 1994).
Biosynthesis and Genetic Analysis
Research has been conducted on the biosynthesis of methoxypyrazines in grape berries, which is important for wine quality. This includes studies on the expression of specific genes responsible for the biosynthesis of these compounds in grapes, contributing to the understanding of the genetic and biochemical aspects influencing wine aroma (Guillaumie et al., 2013).
Occurrence in Vegetables
The compound has also been studied in the context of its occurrence in raw vegetables. Investigations into the presence and quantities of 2-methoxy-3-methylpyrazine in various vegetable tissues have provided insights into the natural occurrence of these compounds in food sources (Murray & Whitfield, 1975).
Analytical Methods Development
Development of analytical methods for determining methoxypyrazines, including 2-methoxy-3-methylpyrazine, in various matrices like wine and vegetables, has been an area of research. These methods, such as solid-phase microextraction and gas chromatography, are critical for accurately detecting and quantifying these compounds in different samples (Ryan et al., 2005).
Safety And Hazards
2-Methoxy-3-methylpyrazine is classified as a flammable liquid and vapor, and it is harmful if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, do not breathe mist/vapors/spray, and to use only non-sparking tools .
Future Directions
As for future directions, the use of 2-Methoxy-3-methylpyrazine and other pyrazines could be further explored in the food and beverage industry due to their unique flavor profiles . Additionally, their biological effects, such as the inhibition of ciliary beat frequency, could be studied further for potential medical applications .
properties
IUPAC Name |
2-methoxy-3-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJIAEQRKBQLLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863034 | |
Record name | 2-Methoxy-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-methylpyrazine | |
CAS RN |
2847-30-5, 68378-13-2 | |
Record name | 2-Methoxy-3-methylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2847-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-3-methylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-methoxy-3(or 5)-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-methoxy-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methoxy-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-3-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-methoxy-3(or5)-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXY-3-METHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04O7CN9Q85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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